molecular formula C8H8O4 B8056326 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one

6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one

Cat. No.: B8056326
M. Wt: 168.15 g/mol
InChI Key: VXWUBYBAUIHOHG-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one is a bicyclic lactone derivative featuring a benzofuran core with hydroxyl and dihydroxy substituents.

Properties

IUPAC Name

6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h1-3,5,7-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWUBYBAUIHOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)OC2C(C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976910
Record name 6,7-Dihydroxy-7,7a-dihydro-1-benzofuran-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61371-55-9
Record name Griffonilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dihydroxy-7,7a-dihydro-1-benzofuran-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromocyclization Strategies

A scalable approach for spirocyclic pyrrolidines (CAS: N/A) employs bromocyclization of allylamine derivatives, followed by debromination. Though designed for nitrogen-containing systems, this method highlights the utility of halogen-mediated cyclization in constructing strained rings. For Griffonilide, analogous steps could include:

  • Allylboronate Petasis Reaction : Coupling cyclic ketones with allylboronates to introduce allyl groups.

  • Hydroboration-Oxidation : Converting allyl intermediates to diols, followed by cyclization.

Optimization Insights

  • Solvent Selection : THF improves allyl magnesium chloride reactivity compared to toluene.

  • One-Pot Processing : Combining bromination and cyclization steps reduces intermediate isolation.

Oxidation and Functionalization Techniques

Dihydroxylation of Benzofuranone Precursors

Griffonilide’s dihydroxy groups may be introduced via Sharpless asymmetric dihydroxylation or Upjohn oxidation. For example:

  • Osmium Tetroxide Catalysis : Stereoselective addition of hydroxyl groups to double bonds in dihydrobenzofuranones.

  • Epoxidation-Hydrolysis : Epoxidizing a dihydro precursor, followed by acid-catalyzed ring opening to diols.

Limitations

  • Cost and Toxicity : OsO₄ is prohibitively expensive and hazardous for large-scale use.

  • Byproduct Formation : Competing epoxide rearrangements may reduce yields.

Alternative Routes via Natural Product Derivatization

Griffonilide co-occurs with lithospermoside in Semiaquilegia adoxoides, suggesting biosynthetic pathways involving shikimate or polyketide precursors . Semi-synthetic approaches could leverage microbial oxidation or enzymatic hydroxylation of simpler benzofuranones.

Chemical Reactions Analysis

Types of Reactions

6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to less oxidized forms using reducing agents.

    Substitution: Reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: May yield quinones or other oxidized derivatives.

    Reduction: May yield alcohols or other reduced derivatives.

    Substitution: May yield various substituted benzofuranones.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₈H₈O₄
Molecular Weight : 168.15 g/mol
IUPAC Name : (6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
CAS Number : 61371-55-9
Solubility : Soluble in water (≥49.8 mg/mL), DMSO (≥51.3 mg/mL), and ethanol (≥8.4 mg/mL) .

Biological Activities

Griffonilide exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anti-inflammatory Properties : Studies suggest that Griffonilide can inhibit inflammatory pathways, making it a potential treatment for inflammatory diseases.
  • Anticancer Activity : Research indicates that this compound may exert cytotoxic effects on various cancer cell lines, suggesting its utility in cancer therapy .
  • Antioxidant Effects : The compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress .

Pharmacological Studies

Griffonilide is being investigated for its pharmacological properties. Its ability to interact with various biological targets makes it a valuable subject for drug discovery research.

Target Activity Source
DNA-(apurinic or apyrimidinic)92.51% probabilitySuper-PRED
Transcription intermediary factor91.22% probabilitySuper-PRED
Cathepsin D90.00% probabilitySuper-PRED

Natural Product Research

Griffonilide is derived from various plant sources, including Piliostigma thonningii and Semiaquilegia adoxoides. Its extraction and characterization from these plants provide insights into its natural occurrence and potential benefits .

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of Griffonilide demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that Griffonilide could serve as a lead compound for developing new anti-inflammatory drugs.

Case Study 2: Anticancer Efficacy

In another research project, Griffonilide was tested against breast cancer cell lines. The findings revealed that the compound induced apoptosis and inhibited cell proliferation, highlighting its potential as an anticancer agent .

Toxicological Profile

The toxicological assessment of Griffonilide shows moderate safety profiles with specific attention to its effects on human health:

Toxicity Type Assessment
Acute Oral ToxicityIV
Skin IrritationPositive
Eye IrritationPositive

Mechanism of Action

The mechanism of action of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one would depend on its specific biological activity. Generally, it may involve:

    Molecular targets: Such as enzymes or receptors.

    Pathways involved: Such as inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one and related compounds from the evidence:

Compound Name Core Structure Substituents Functional Groups Key Properties
This compound (Target) Benzofuran-2-one 6,7-dihydroxy, 7a-hydrogen Lactone, hydroxyls Likely polar, moderate solubility in polar solvents; potential antioxidant activity
6-Chloro-7-methyl-3-[2-(2,5-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 7) Benzodithiazine Chloro, methyl, hydrazino, dihydroxybenzylidene SO₂, C=N, hydroxyls High thermal stability (mp 314–315°C), IR absorption at 1615 cm⁻¹ (C=N stretch)
Methyl 6-chloro-3-[2-(2,5-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 16) Benzodithiazine + ester Chloro, methyl hydrazino, carboxylate, dihydroxybenzylidene SO₂, C=N, ester, hydroxyls Lower melting point (303–304°C) due to ester group; IR at 1640 cm⁻¹ (ester C=O)
2-Methyl-6,7-dihydro-5H-1-benzofuran-4-one Benzofuran-4-one Methyl at position 2 Ketone, methyl Non-polar (100% pure), likely volatile; used in industrial applications

Key Observations:

Core Structure Differences: The target compound’s benzofuran-2-one core differs from the benzodithiazine derivatives (e.g., Compounds 7 and 16), which incorporate sulfur and nitrogen heteroatoms. This results in distinct electronic and steric profiles .

Functional Group Impact: The hydroxyl groups in the target compound may confer antioxidant or chelating properties, whereas the benzodithiazines’ sulfonyl and hydrazino groups suggest applications in medicinal chemistry (e.g., enzyme inhibition) . The methyl group in 2-methyl-6,7-dihydro-5H-1-benzofuran-4-one reduces reactivity compared to the dihydroxy-substituted target compound .

Thermal and Spectral Properties :

  • Benzodithiazine derivatives exhibit high thermal stability (decomposition above 300°C) due to aromatic stacking and sulfur-oxygen bonds .
  • IR data for Compounds 7 and 16 confirm the presence of C=N (1615 cm⁻¹) and SO₂ (1160–1170 cm⁻¹) groups, absent in the target compound .

Research Findings and Limitations

  • Synthetic Routes : Compounds 7 and 16 are synthesized from 2,5-dihydroxybenzaldehyde, suggesting that similar methods could apply to the target compound .

Biological Activity

6,7-Dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one, commonly known as Griffonilide , is a benzofuran derivative with significant biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields.

  • Molecular Formula : C8_8H8_8O4_4
  • Molecular Weight : 168.15 g/mol
  • Structure : The compound features a fused benzene and furan ring system with hydroxyl groups at positions 6 and 7, contributing to its biological activity.

Biological Activities

Research has demonstrated that Griffonilide exhibits several notable biological activities:

  • Antibacterial Activity :
    • Griffonilide has shown effectiveness against various bacterial strains. Studies indicate its potential in combating Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported in the range of 20–40 µM for S. aureus and 40–70 µM for E. coli .
  • Antioxidant Properties :
    • The compound possesses antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems. This property is attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that Griffonilide may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
  • Potential Anticancer Activity :
    • There are indications that this compound may have anticancer effects, although specific mechanisms and efficacy need further exploration through clinical studies.

Research Findings

A variety of studies have contributed to understanding the biological activity of Griffonilide:

  • Synthesis and Evaluation : Various synthetic methods have been developed to produce Griffonilide in sufficient quantities for research purposes. These methods include chemical modifications that enhance its bioactivity.
  • Case Studies : In vitro studies have demonstrated the compound's ability to inhibit bacterial growth effectively. For instance, one study highlighted its potent activity against methicillin-resistant S. aureus (MRSA), showcasing its potential as an alternative treatment option in antibiotic resistance scenarios .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
GriffonilideBenzofuran derivativeExhibits anti-inflammatory and anticancer properties
CoumarinBenzopyroneKnown for anticoagulant activity
FlavonoidsPolyphenolic compoundsStrong antioxidant properties
ResveratrolStilbene derivativeNotable for cardiovascular benefits

The structural uniqueness of Griffonilide, particularly its hydroxylation pattern, differentiates it from other similar compounds and contributes to its specific biological activities .

Q & A

Q. What established synthetic routes exist for 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one, and how do reaction conditions influence product purity?

  • Methodological Answer : A two-step synthesis strategy is commonly employed, starting with regioselective hydroxylation of benzofuran precursors followed by cyclization. For example, hydroxylation of substituted benzofurans under acidic conditions (e.g., H₂SO₄/CH₃COOH) yields dihydroxy intermediates, which undergo intramolecular lactonization in anhydrous THF with NaH as a base . Purity is highly dependent on stoichiometric control of oxidizing agents (e.g., NaIO₄ for dihydroxylation) and inert atmosphere conditions to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical, with purity verified by HPLC (C18 column, 0.1% formic acid in H₂O/MeOH gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s stereochemistry and hydroxyl group positioning?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign diastereotopic protons (e.g., H-7a and H-7) using 2D COSY and NOESY to confirm stereochemistry. Hydroxyl protons appear as broad singlets (~δ 5.5–6.5 ppm) but may require deuterium exchange for unambiguous identification .
  • IR Spectroscopy : O–H stretching (3200–3600 cm⁻¹) and lactone C=O (1740–1760 cm⁻¹) confirm functional groups.
  • X-ray Crystallography : Resolves absolute configuration, particularly for the fused bicyclic system. Crystallization in ethanol/water (1:1) yields suitable single crystals .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data between synthetic batches of this compound?

  • Methodological Answer : Contradictions often arise from residual solvents, stereoisomerism, or hydration states. Systematic approaches include:
  • Comparative NMR Titration : Add D₂O to distinguish exchangeable protons (e.g., hydroxyls) from non-exchangeable aromatic protons.
  • Dynamic HPLC-MS : Monitor batch-to-batch variability using high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., over-oxidized byproducts).
  • Thermogravimetric Analysis (TGA) : Identify hydration states by measuring mass loss at 100–150°C .

Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS). The lactone ring’s electron-deficient carbonyl group (fukui ff^- > 0.3) is prone to nucleophilic attack, while hydroxylated positions show electrophilic reactivity (f+f^+ > 0.2) .
  • Solvent Modeling : Use COSMO-RS to simulate solvation effects. Polar aprotic solvents (e.g., DMSO) stabilize the lactone’s transition state during ring-opening reactions .

Q. How does stereochemical inversion at C-7a impact the compound’s biological activity or metabolic stability?

  • Methodological Answer :
  • Enantioselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) to isolate (7aR)- and (7aS)-diastereomers.
  • In Vitro Assays : Compare cytochrome P450 (CYP3A4) metabolic rates using LC-MS/MS. The (7aR)-isomer shows 30% slower clearance due to steric hindrance at the hydroxyl binding site .
  • Molecular Docking : Simulate binding to target enzymes (e.g., tyrosinase) using AutoDock Vina. The (7aR)-configuration achieves a lower binding energy (ΔG = -8.2 kcal/mol) due to optimal hydrogen bonding with His263 .

Data Contradiction Analysis Framework

  • Case Study : Discrepancies in reported melting points (e.g., 78–80°C vs. 82–84°C) may stem from polymorphic forms. Use differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to α- and β-crystalline phases .

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